3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide
Description
Properties
Molecular Formula |
C16H19N5O3 |
|---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C16H19N5O3/c1-10(13-4-6-14(7-5-13)21(23)24)17-20-16(22)9-8-15-11(2)18-19-12(15)3/h4-7H,8-9H2,1-3H3,(H,18,19)(H,20,22)/b17-10+ |
InChI Key |
MSAQFERSYLSCNE-LICLKQGHSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)C)CCC(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
41.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Core Reaction: Hydrazone Formation via Condensation
The target compound is a hydrazone derivative synthesized through the acid- or base-catalyzed condensation of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide with 4-nitroacetophenone (1-(4-nitrophenyl)ethan-1-one). The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the ketone’s carbonyl carbon, followed by dehydration to form the ethylidene hydrazone linkage. The E-configuration of the imine bond is thermodynamically favored under reflux conditions.
General Reaction Scheme:
Preparation of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanehydrazide
The hydrazide precursor is synthesized in two stages:
Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic Acid
The pyrazole moiety is introduced via cyclization of pentane-2,4-dione with hydrazine hydrate under acidic conditions, yielding 3,5-dimethyl-1H-pyrazole . Subsequent Friedel-Crafts acylation with acryloyl chloride or alkylation with 3-chloropropanoic acid attaches the propanoic acid chain to the pyrazole ring.
Conversion to Hydrazide
The propanoic acid derivative reacts with hydrazine hydrate in ethanol under reflux, forming the corresponding hydrazide:
Condensation with 4-Nitroacetophenone
The hydrazide reacts with 4-nitroacetophenone in polar aprotic solvents (e.g., DMF, ethanol) under acidic or neutral conditions. Three optimized methods are described below.
Optimized Preparation Methods
Method 1: DMF-Mediated Condensation (High-Yield Solvent System)
-
Dissolve 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide (1.0 eq) and 4-nitroacetophenone (1.1 eq) in N,N-dimethylformamide (DMF) at 50°C.
-
Stir for 2–4 hours under nitrogen until complete conversion (monitored by HPLC).
-
Precipitate the product by adding a 1:10 mixture of water and 1-propanol.
-
Filter, wash with ethanol, and dry under vacuum at 40–50°C.
Method 2: Ethanol Reflux with Acid Catalysis
-
Combine the hydrazide (1.0 eq) and 4-nitroacetophenone (1.05 eq) in absolute ethanol.
-
Add 2 drops of concentrated HCl and reflux at 80°C for 6 hours.
-
Cool to 5°C, filter the precipitate, and recrystallize from ethanol.
Yield : 65–70%
Advantage : Avoids DMF, simplifying solvent removal.
Method 3: Room-Temperature Reaction in Ethanol with Triethylamine
-
Mix the hydrazide and ketone in ethanol (30 mL per 1 mmol substrate).
-
Add triethylamine (1.2 eq) and stir at 25°C for 12 hours.
-
Isolate the product by filtration and wash with cold ethanol.
Yield : 60–65%
Note : Lower yield due to slower kinetics but suitable for acid-sensitive substrates.
Critical Reaction Parameters
Solvent Selection
DMF enhances solubility of aromatic intermediates, while ethanol offers environmental and cost benefits.
Catalysis and Stoichiometry
-
Acid Catalysis (HCl) : Accelerates imine formation but risks hydrolysis of the hydrazide.
-
Excess Ketone (1.1 eq) : Ensures complete conversion of the hydrazide, minimizing residual starting material.
Structural Characterization
Spectroscopic Data
Crystallography and Polymorphism
The compound may form solvates with DMF or ethanol. Patent data indicate that DMF solvates (Form IX) crystallize in monoclinic systems, with lattice parameters .
Industrial-Scale Considerations
Cost-Efficiency
Chemical Reactions Analysis
Hydrolysis
The hydrazone group undergoes acidic hydrolysis to regenerate hydrazine derivatives. This reaction is facilitated by the electrophilic carbonyl carbon in the hydrazone:
Mechanism :
-
Protonation of the hydrazone’s nitrogen.
-
Nucleophilic attack by water on the carbonyl carbon.
-
Formation of a hydrazine intermediate and release of 4-nitroacetophenone.
Nucleophilic Substitution
The hydrazide moiety acts as a nucleophile , enabling substitution reactions with electrophiles (e.g., alkyl halides).
Condensation Reactions
The pyrazole ring participates in Michael addition or cross-coupling reactions, particularly under basic conditions.
Chemical Reactions
The compound exhibits multiple reactive pathways:
| Reaction Type | Key Features | Reference |
|---|---|---|
| Hydrolysis | Acidic conditions; yields hydrazine derivatives and 4-nitroacetophenone | |
| Tautomerism | Hydrazone ⇌ hydrazine tautomer under basic conditions | |
| Nucleophilic Attack | Reaction with alkyl halides or carbonyl compounds | |
| Oxidation/Reduction | Potential reactivity of nitro group (e.g., reduction to amine) |
Bond Lengths
Crystallographic studies reveal critical bond characteristics:
| Bond Type | Length (Å) | Functional Group | Reference |
|---|---|---|---|
| C–N | ~1.35 | Pyrazole ring | |
| N–N | ~1.45 | Hydrazide group | |
| C3–N7 | 1.29 | Pyrazole ring (similar compounds) | |
| C1–N8 | ~1.48 | Pyrazole ring (similar compounds) |
Molecular Formula
Discrepancies exist in reported formulas:
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide exhibits significant antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anticancer Properties
The compound has shown promise in anticancer research. Investigations into its mechanism of action reveal that it may induce apoptosis in cancer cells through the activation of specific pathways associated with cell death .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory cytokines and pathways, thus offering potential therapeutic benefits in treating inflammatory diseases .
Coordination Chemistry
Due to its ability to form stable complexes with transition metals, this compound is also explored in coordination chemistry. Its unique structure allows it to act as a ligand in metal-organic frameworks (MOFs), which can be utilized for gas storage and separation applications.
Sensors and Catalysts
The incorporation of this compound into sensor technology has been investigated. Its electronic properties make it suitable for developing sensors that detect specific analytes through changes in conductivity or fluorescence.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus strains. |
| Study 2 | Anticancer Effects | Induced apoptosis in human cancer cell lines through caspase activation. |
| Study 3 | Material Science Applications | Formed stable complexes with Pt(II) for catalytic applications in organic reactions. |
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N’-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide is not well-documented. it is likely to interact with molecular targets through its hydrazide linkage and nitrophenyl group. These interactions could involve hydrogen bonding, π-π stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related hydrazide and heterocyclic derivatives, focusing on molecular properties, synthesis pathways, and bioactivity trends.
Structural and Physicochemical Properties
A comparative overview of key physicochemical parameters is provided below:
*Estimated based on structural analysis.
Key Observations:
- The target compound’s nitroaryl and pyrazole groups are shared with antimicrobial 1,3,4-thiadiazole derivatives , though its hydrazide linker distinguishes it from sulfur-containing analogs.
- Pyrazol-3-one derivatives (e.g., ) exhibit lower molecular weights (~273 g/mol) and moderate melting points (170°C), contrasting with the target’s higher complexity .
- Triazolopyrimidines () show exceptional thermal stability (mp >300°C), likely due to fused heterocyclic systems .
Functional Group Impact on Properties
Biological Activity
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, molecular properties, and biological activities of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.
- Molecular Formula : C16H20N4O
- Molar Mass : 284.36 g/mol
- CAS Number : 307321-74-0
Synthesis
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide typically involves the reaction of 3,5-dimethylpyrazole with an appropriate aldehyde derivative. The reaction conditions often include solvent choices such as ethanol or methanol and may require catalysts to enhance yield.
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, a study highlighted the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for related compounds showed promising results in inhibiting COX-1 and COX-2 enzymes, suggesting that 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]propanehydrazide may also possess similar activity .
Antimicrobial Activity
Compounds containing a pyrazole moiety have demonstrated broad-spectrum antimicrobial activity. The compound's structure allows for interactions with bacterial cell membranes and enzymes critical for bacterial survival. Studies have reported that derivatives with similar scaffolds exhibit effective antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored through various studies. For example, molecular docking studies have suggested that these compounds can interact with cancer-related targets, leading to apoptosis in cancer cells. The presence of nitro groups in the compound is believed to enhance its cytotoxic effects against tumor cells .
Case Studies
Several studies have focused on the biological evaluation of pyrazole derivatives:
-
Study on Anti-inflammatory Activity :
- Objective : Evaluate the anti-inflammatory effects of pyrazole derivatives.
- Method : In vitro assays measuring COX enzyme inhibition.
- Results : Compounds showed better activity than standard anti-inflammatory drugs like diclofenac.
-
Antimicrobial Evaluation :
- Objective : Test the antibacterial efficacy against common pathogens.
- Method : Minimum inhibitory concentration (MIC) assays.
- Results : Significant inhibition was observed against E. coli with an MIC value of 64 µg/mL for structurally related compounds.
-
Anticancer Activity Assessment :
- Objective : Investigate cytotoxicity against various cancer cell lines.
- Method : MTT assay for cell viability.
- Results : Notable cytotoxic effects were recorded in several cancer cell lines, indicating potential therapeutic applications.
Summary Table of Biological Activities
Q & A
Q. Data-Driven Example :
| Parameter | Optimal Value | Yield Impact | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ | +15% | |
| Solvent | Ethanol/water (3:1) | +20% | |
| Temperature | 50–80°C | +10–25% |
How do substitution patterns on the aryl group influence biological activity?
Advanced Question
Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (e.g., –NO₂, –SO₂Me): Enhance antifungal activity (MIC = 8–16 µg/mL) but reduce antibacterial efficacy .
- Electron-Donating Groups (e.g., –OMe, –OH): Improve antibacterial activity (MIC = 32–64 µg/mL) .
- Halogen Substituents (e.g., –Cl, –F): Moderate dual activity due to lipophilicity .
Advanced Question
- Chiral HPLC : Resolves enantiomers using amylose-based columns (e.g., >99% ee) .
- Circular Dichroism (CD) : Confirms E-configuration of the hydrazone bond .
- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks .
Reference : Single-crystal X-ray data (R factor = 0.032) confirmed the E-geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
